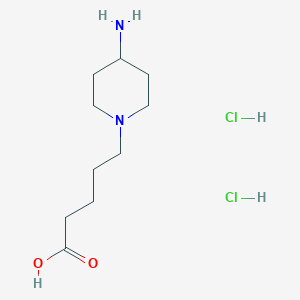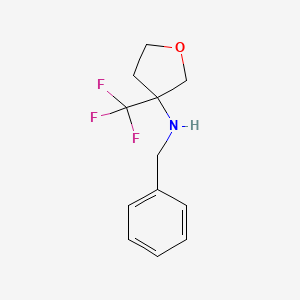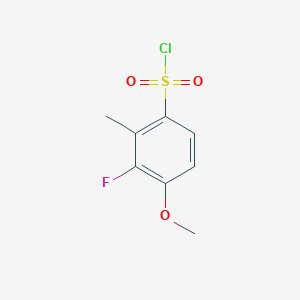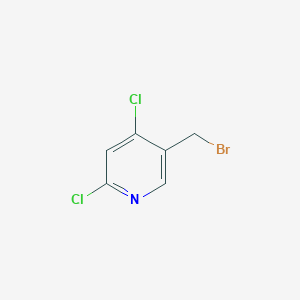
5-(Bromomethyl)-2,4-dichloropyridine
Übersicht
Beschreibung
5-(Bromomethyl)-2,4-dichloropyridine, also known as 5-bromo-2,4-dichloropyridine, is a synthetic chemical that is used in a variety of scientific research applications. It is a colorless, odorless, crystalline solid with a molecular formula of C5H3BrCl2N. It is a halogenated pyridine derivative and a member of the class of compounds known as halopyridines. 5-bromo-2,4-dichloropyridine is used in the synthesis of a variety of heterocyclic compounds, such as pyridines and quinolines, as well as in the synthesis of other organic molecules. It is also used in the synthesis of pharmaceuticals, pesticides, and other industrial chemicals.
Wissenschaftliche Forschungsanwendungen
Derivatization of Carboxyl Containing Analytes
5-Bromomethyl fluorescein (5-BMF), a derivative of 5-(Bromomethyl)-2,4-dichloropyridine, has been evaluated as a pre-column, off-line derivatizing reagent for analytes containing a free carboxyl group . The reagent possesses high molar absorptivity and quantum yield, and its excitation maximum matches the intense 488.0 nm emission line of an argon ion laser . The thermal and photo-stability of the reagent were also found to be suitable for this work .
Laser-Induced Fluorescence Detection
The same study also explored the use of 5-BMF in laser-induced fluorescence (LIF) detection . A detection limit of 7.56 × 10 −10 M of palmitic acid was achieved at a signal-to-noise ratio of three, using the strong 488.0 nm laser emission line and a commercially available flow cell component . This concentration detection limit was found to be superior to literature reports for the detection of fatty acids .
Synthesis of Enones
5-(Bromomethyl)-2,4-dichloropyridine has been used in the synthesis of new enones from 5-hydroxymethylfurfurol (5-HMF) and its derivatives using Wittig reactions of various phosphoranes . The synthesized enones were observed to affect free-radical oxidation in model systems, in particular, to suppress the generation of reactive oxygen species .
Antioxidant Activity
The enones synthesized from 5-HMF and its derivatives, including 5-(Bromomethyl)-2,4-dichloropyridine, were found to have antioxidant activity . They were observed to suppress the generation of reactive oxygen species in model systems .
Dye-Sensitized Solar Cells
5-(Bromomethyl)-2,4-dichloropyridine and its derivatives are also used in the field of dye-sensitized solar cells . These compounds are part of a wide range of dyes that are used in both traditional fields such as textile dyeing and emerging fields such as functional textile processing and dye-sensitized solar cells .
Food Pigments
Another application of 5-(Bromomethyl)-2,4-dichloropyridine and its derivatives is in the production of food pigments . These compounds are part of a wide range of dyes that are used in food pigments .
Safety and Hazards
Wirkmechanismus
Target of Action
Bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This suggests that the compound may interact with organoboron reagents and palladium catalysts in these reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the bromomethyl group could potentially undergo oxidative addition with a palladium catalyst, forming a new palladium-carbon bond . This is followed by a transmetalation step, where an organoboron reagent transfers a nucleophilic organic group to the palladium .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it may play a role in the synthesis of complex organic compounds, contributing to various biochemical pathways.
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic compounds.
Action Environment
The action, efficacy, and stability of 5-(Bromomethyl)-2,4-dichloropyridine can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of solvent, temperature, and the presence of a suitable catalyst . .
Eigenschaften
IUPAC Name |
5-(bromomethyl)-2,4-dichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-2-4-3-10-6(9)1-5(4)8/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJSMIPWODFNAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine](/img/structure/B1448482.png)
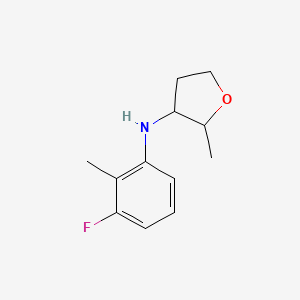
![Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B1448486.png)
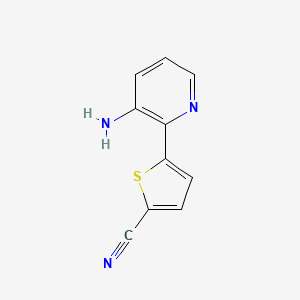
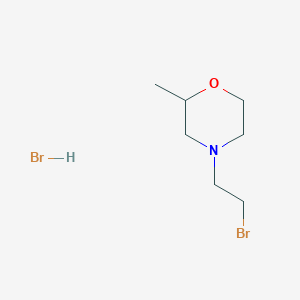
![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate](/img/structure/B1448490.png)
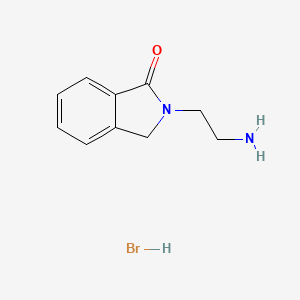
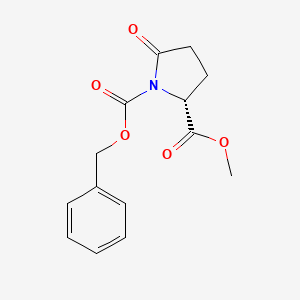

![Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride](/img/structure/B1448496.png)
amine](/img/structure/B1448497.png)
